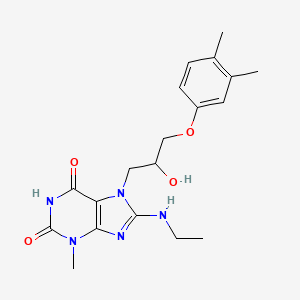

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.

BenchChem offers high-quality 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Derivatives in Drug Development

Purine bases and their derivatives are crucial in pharmaceutical chemistry due to their roles in cellular metabolism and signal transduction. Research on tautomerism of nucleic acid bases and their interaction effects highlights the importance of purine derivatives in understanding genetic material's stability and mutations, which can guide the design of antiviral and anticancer drugs (Person et al., 1989).

Hydroxypropyl Groups in Material Science

Compounds with hydroxypropyl groups are explored for their applications in creating biodegradable polymers and materials. The review of thermophysical property measurements on mixtures containing ethers and non-polar solvents, including hydroxypropyl derivatives, provides insight into their potential uses in environmentally friendly materials and fuels (Marsh et al., 1999).

Ethylamino Groups in Biochemical Studies

Ethylamino groups are found in various bioactive compounds, indicating their significance in developing pharmaceuticals and studying neurotransmission processes. For instance, the study on the relationship of the structure of mescaline and its analogs to toxicity and behavior in laboratory animals sheds light on how ethylamino and similar groups contribute to the pharmacological profiles of psychoactive substances (Hardman et al., 1973).

Mechanism of Action

Target of Action

The primary target of MFCD08542292 is the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein (MATE) which play a crucial role in the absorption and disposition of the compound .

Mode of Action

MFCD08542292 interacts with its targets, leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels . It also inhibits the enzyme glycerol-3-phosphate dehydrogenase, leading to reduced hepatic gluconeogenesis in a substrate-specific, redox-dependent manner .

Biochemical Pathways

MFCD08542292 affects several biochemical pathways. It primarily inhibits hepatic gluconeogenesis, while muscle and gut microbiota effects are largely secondary . It also alters cellular redox balance .

Pharmacokinetics

The ADME properties of MFCD08542292 are significant. It is a low permeability drug that depends on active transport for its absorption and disposition . The compound’s pharmacokinetics can be predicted during drug-gene interaction, drug-drug interaction, and different stages of renal disease .

Result of Action

The molecular and cellular effects of MFCD08542292’s action include lowering blood glucose concentrations in type II diabetes without causing hypoglycemia . It also leads to modest weight loss, making it an effective choice for obese patients with type II diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD08542292. For instance, the dosage of the compound can affect its mechanism of action . Renal impairment can also impact the exposure of the compound .

properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-5-20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-7-6-11(2)12(3)8-14/h6-8,13,25H,5,9-10H2,1-4H3,(H,20,21)(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUGRKKUACZMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)

![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)

![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)

![N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2704311.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)